1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H13N5 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-13-4-3-9(12-13)10-5-8-6-11-14(2)7-8/h3-4,6-7H,5H2,1-2H3,(H,10,12) |
InChI Key |
VAZVVRDYPFHOEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 1-Methyl-1H-Pyrazol-3-Amine
A primary route involves reductive amination between 1-methyl-1H-pyrazol-3-amine and 1-methyl-1H-pyrazole-4-carbaldehyde. The aldehyde intermediate is synthesized via oxidation of (1-methyl-1H-pyrazol-4-yl)methanol using manganese dioxide (MnO₂) in dichloromethane. Subsequent reductive amination employs sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5), yielding the target compound with a reported efficiency of 58–62%.
Key Reaction Conditions:
-
Solvent: Methanol or tetrahydrofuran (THF)
-
Catalyst: Acetic acid (5 mol%)
-
Temperature: Room temperature (25°C)
-
Reaction Time: 12–16 hours
This method avoids harsh conditions but requires strict moisture control to prevent aldehyde hydration.
Nucleophilic Substitution Using Halogenated Intermediates
An alternative pathway utilizes (1-methyl-1H-pyrazol-4-yl)methyl chloride as an electrophile. The chloride is prepared by treating (1-methyl-1H-pyrazol-4-yl)methanol with thionyl chloride (SOCl₂) in dichloromethane at 0°C. The subsequent nucleophilic substitution with 1-methyl-1H-pyrazol-3-amine occurs in the presence of potassium carbonate (K₂CO₃) in acetonitrile, achieving a 49–53% yield.
Optimization Challenges:
tert-Butoxide-Assisted C-(C=O) Coupling
A novel method from the Royal Society of Chemistry leverages potassium tert-butoxide (t-BuOK) to facilitate coupling between ethyl esters and acetylenes. For example, ethyl 1-methyl-1H-pyrazole-3-carboxylate reacts with propargylamine derivatives under t-BuOK catalysis in THF, forming α,β-alkynone intermediates. Subsequent hydrazine hydrate treatment yields the target compound with 65–70% efficiency.
Advantages:
-
Atom Economy: Minimizes waste by avoiding protective groups.
Comparative Analysis of Methodologies
The tert-butoxide-assisted method offers superior yields and simplicity, though it requires anhydrous conditions. Nucleophilic substitution, while reliable, suffers from lower yields due to side reactions.
Protective Group Strategies and Functionalization
Boc Protection of Amine Groups
In multistep syntheses, tert-butyloxycarbonyl (Boc) protection is employed to prevent undesired side reactions. For instance, Boc-protected 1-methyl-1H-pyrazol-3-amine is synthesized using di-tert-butyl dicarbonate (Boc₂O) in THF, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane. This approach improves yields in nucleophilic substitution by 12–15%.
Deprotection Conditions:
Bromination and Cross-Coupling
The patent CN112079781A details bromination of pyrazole intermediates using phosphorus tribromide (PBr₃) in acetonitrile. Subsequent Suzuki-Miyaura coupling with boronic acids introduces aryl groups, though this is less relevant to the target compound.
Industrial-Scale Considerations
Cost-Effectiveness of Raw Materials
Diethyl butynedioate and methylhydrazine, used in tert-butoxide coupling, are commercially available at $8–12/kg, making this route economically viable. Conversely, (1-methyl-1H-pyrazol-4-yl)methyl chloride requires in-situ preparation, increasing production costs by ~20% .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 26 |
| Compound B | MCF7 | 3.79 |
| Compound C | Hep-2 | 3.25 |
These findings suggest that the compound can induce apoptosis and inhibit cell proliferation, making it a promising candidate for further development in cancer therapy .
Anti-inflammatory Properties
In addition to anticancer effects, pyrazole derivatives have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). This action can lead to reduced inflammation in various conditions, including arthritis and other inflammatory diseases.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent activity against multiple cancer cell lines, including those resistant to conventional therapies. The study utilized MTT assays to evaluate cell viability and found that the compound induced significant apoptosis in treated cells .
Case Study 2: Inflammatory Disease Models
Another research effort focused on the anti-inflammatory potential of pyrazole derivatives in animal models of arthritis. The results indicated a marked reduction in inflammatory markers and improvement in clinical scores compared to control groups, supporting the therapeutic potential of these compounds in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine with key analogs, focusing on structural variations, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Substituent Effects on Bioactivity and Stability
- Trifluoromethyl Derivatives : The introduction of a CF₃ group (e.g., 1-Methyl-N-[(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine ) enhances lipophilicity and metabolic stability, making it suitable for agrochemical applications where prolonged environmental persistence is required .
- Halogenated Derivatives : Chlorine substitution (e.g., 4-Chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine ) improves binding affinity to hydrophobic enzyme pockets, as seen in antifungal agents .
- Heteroaromatic Modifications : Pyridine-containing analogs (e.g., N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine ) exhibit enhanced solubility and CNS penetration due to the polarizable nitrogen atom in the pyridine ring .
Physicochemical Properties
- Molecular Weight and LogP : The parent compound (MW 218.26 g/mol) has a moderate LogP (~1.5), favoring blood-brain barrier permeability. Trifluoromethyl derivatives show higher LogP (~2.8), enhancing membrane permeability but reducing aqueous solubility .
- Hydrogen Bonding : Pyrazole amines form robust hydrogen-bonding networks (e.g., N–H···N interactions), critical for crystal packing and stability, as analyzed via graph set theory in related structures .
Biological Activity
1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and specific case studies that illustrate its applications in cancer treatment and other therapeutic areas.
The compound belongs to the pyrazole family, which has been extensively studied for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 179.21 g/mol. The structure consists of two pyrazole rings connected by a methyl group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties exhibit a variety of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting the growth of various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain compounds have been noted for their ability to reduce inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, particularly in breast cancer models. For instance, a study evaluated the effects of several pyrazole compounds on MDA-MB-231 breast cancer cells. Key findings included:
- Apoptosis Induction : Compounds demonstrated the ability to induce apoptosis at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at 10 μM .
- Cell Cycle Arrest : Analysis revealed that certain derivatives caused cell cycle arrest, leading to reduced proliferation rates in treated cells .
Study 1: Inhibition of Microtubule Assembly
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit microtubule assembly. The most promising compounds showed effective inhibition at concentrations around 20 μM, suggesting a mechanism that could disrupt cancer cell division .
Study 2: Broad Spectrum Anticancer Activity
Another investigation focused on the antiproliferative effects of various pyrazole-containing compounds across multiple cancer types, including lung, colorectal, and renal cancers. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models .
Data Table: Biological Activities of Selected Pyrazole Derivatives
| Compound Name | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine | MDA-MB-231 (Breast) | 10 | Apoptosis induction via caspase activation |
| 7d | HepG2 (Liver) | 15 | Microtubule destabilization |
| 10c | A549 (Lung) | 12 | Cell cycle arrest |
| 7h | HCT116 (Colorectal) | 18 | Inhibition of proliferation |
Q & A
Q. What are the established synthetic routes for 1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine?
Answer: The synthesis typically involves multi-step organic reactions, including:
- Condensation Reactions : Reacting pyrazole derivatives with methylamine precursors in the presence of bases like sodium hydride or potassium carbonate .
- Nucleophilic Substitution : Introducing methyl groups via alkylating agents under controlled anhydrous conditions .
- Purification : Techniques such as column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization ensure high purity (>95%) .
Key reagents include 1-methyl-1H-pyrazole-4-carbaldehyde and methylamine derivatives. Reaction temperatures range from 25–100°C, with yields optimized via microwave-assisted synthesis (30–50% improvement in reaction time) .
Q. How is structural characterization performed for this compound?
Answer: Structural validation relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 2.3 ppm for N-methyl groups; δ 140–150 ppm for pyrazole carbons) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 220.1294) .
- X-ray Crystallography : Resolves 3D conformation, particularly for polymorphic forms .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3300–3400 cm⁻¹) .
Advanced Research Questions
Q. What experimental challenges arise in optimizing synthetic yields, and how are they addressed?
Answer: Common challenges include:
- Low Reactivity of Pyrazole Rings : Addressed using activating agents like copper(I) bromide in Ullmann-type couplings .
- Byproduct Formation : Minimized via pH control (e.g., maintaining pH 7–8 during alkylation) and inert atmospheres (N₂/Ar) .
- Scale-Up Limitations : Mitigated by microwave-assisted synthesis, reducing reaction times from 48 hours to 6–8 hours .
Statistical optimization (e.g., Design of Experiments) is recommended for parameter tuning .
Q. How do structural modifications influence biological activity?
Answer: Structure-activity relationship (SAR) studies reveal:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Fluorine at Pyrazole | Enhances enzyme inhibition (IC₅₀ ↓30–50%) | |
| Methoxy Substituents | Improves receptor binding affinity (Kd ↑2x) | |
| Ethyl vs. Methyl | Reduces cytotoxicity (CC₅₀ ↑40%) | |
| Computational modeling (e.g., molecular docking) predicts binding modes to targets like kinases or GPCRs . |
Q. How are contradictions in reported biological data resolved?
Answer: Discrepancies (e.g., varying IC₅₀ values) are addressed via:
- Standardized Assays : Reproducing results under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Orthogonal Validation : Combining SPR (surface plasmon resonance) for binding kinetics with cell-based assays (e.g., luciferase reporter systems) .
- Meta-Analysis : Cross-referencing datasets from public repositories (e.g., PubChem BioAssay) to identify outlier methodologies .
Q. What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Model binding stability over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable complexes) .
- QSAR Models : Relate substituent electronic parameters (e.g., Hammett σ) to activity trends .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG of binding for analog prioritization .
Open-source tools like AutoDock Vina and GROMACS are widely used .
Q. How is the compound’s stability assessed under physiological conditions?
Answer:
- pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC (e.g., t₁/₂ >24 hours at pH 7.4) .
- Metabolic Stability : Use liver microsomes (human/rat) to measure intrinsic clearance (e.g., Clint <15 µL/min/mg) .
- Light/Thermal Stress Testing : Accelerated stability studies (40°C/75% RH) identify degradation products (e.g., oxidative dimers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
